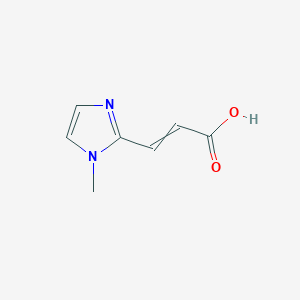
2-Propenoic acid, 3-(1-methyl-1H-imidazol-2-yl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Propenoic acid, 3-(1-methyl-1H-imidazol-2-yl)- is a compound that features a propenoic acid moiety attached to a methyl-imidazole ring. This compound is part of the broader class of imidazole derivatives, which are known for their diverse chemical and biological properties. Imidazole itself is a five-membered heterocyclic ring containing two nitrogen atoms, which imparts unique reactivity and functionality to its derivatives .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Propenoic acid, 3-(1-methyl-1H-imidazol-2-yl)- typically involves the reaction of 1-methylimidazole with propenoic acid derivatives under controlled conditions. One common method includes the use of a base such as sodium hydroxide to deprotonate the propenoic acid, followed by nucleophilic addition of the 1-methylimidazole .
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions where the reactants are combined in reactors under optimized temperature and pressure conditions to maximize yield and purity. Catalysts and solvents are often employed to facilitate the reaction and improve efficiency .
化学反应分析
Types of Reactions: 2-Propenoic acid, 3-(1-methyl-1H-imidazol-2-yl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The imidazole ring allows for electrophilic and nucleophilic substitution reactions, often using halogenating agents or nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Halogenated imidazole derivatives.
科学研究应用
2-Propenoic acid, 3-(1-methyl-1H-imidazol-2-yl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as an enzyme inhibitor or ligand in biochemical assays.
Medicine: Explored for its therapeutic potential in treating various diseases due to its bioactive imidazole moiety.
作用机制
The mechanism of action of 2-Propenoic acid, 3-(1-methyl-1H-imidazol-2-yl)- involves its interaction with molecular targets such as enzymes and receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity. Additionally, the propenoic acid moiety can undergo Michael addition reactions with nucleophiles, affecting cellular pathways .
相似化合物的比较
Imidazole: The parent compound, known for its broad range of biological activities.
1-Methylimidazole: A simpler derivative with similar reactivity but lacking the propenoic acid moiety.
2-Propenoic acid derivatives: Compounds with similar reactivity due to the presence of the propenoic acid group.
Uniqueness: 2-Propenoic acid, 3-(1-methyl-1H-imidazol-2-yl)- is unique due to the combination of the reactive propenoic acid moiety and the bioactive imidazole ring. This dual functionality allows it to participate in a wide range of chemical reactions and biological interactions, making it a valuable compound in various fields of research .
属性
分子式 |
C7H8N2O2 |
|---|---|
分子量 |
152.15 g/mol |
IUPAC 名称 |
3-(1-methylimidazol-2-yl)prop-2-enoic acid |
InChI |
InChI=1S/C7H8N2O2/c1-9-5-4-8-6(9)2-3-7(10)11/h2-5H,1H3,(H,10,11) |
InChI 键 |
RCRPCQMNXDKVHN-UHFFFAOYSA-N |
规范 SMILES |
CN1C=CN=C1C=CC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















